molecular formula C2Br2N2S B1505586 3,5-Dibromo-1,2,4-thiadiazole

3,5-Dibromo-1,2,4-thiadiazole

Cat. No.: B1505586
M. Wt: 243.91 g/mol
InChI Key: KSJCMXDEPOJFMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dibromo-1,2,4-thiadiazole is a versatile chemical intermediate designed for advanced organic synthesis and drug discovery research. Its structure, featuring halogen atoms at the 3- and 5-positions of the 1,2,4-thiadiazole ring, makes it a privileged scaffold for constructing novel bioactive molecules through cross-coupling reactions . Replacing substituents at these positions is a recognized method to develop new thiadiazole-based drugs, allowing for the covalent amalgamation of this heterocycle with various bioactive fragments to create compounds with improved activity and selectivity . The 1,2,4-thiadiazole moiety is a component of significant scientific interest due to its wide-ranging biological activities, which include serving as a core structure in insecticides, herbicides, fungicides, and therapeutic agents . In medicinal chemistry, this heterocyclic system is found in compounds exhibiting anticancer, antiviral, neuroprotective, and cardioprotective activities . Researchers can utilize this dibromo derivative as a synthetic precursor to access a diverse array of functionalized molecules for screening and development. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Br2N2S/c3-1-5-2(4)7-6-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJCMXDEPOJFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSC(=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,5 Dibromo 1,2,4 Thiadiazole

Classical Synthetic Routes and Their Evolution

The foundational methods for synthesizing the 1,2,4-thiadiazole (B1232254) ring, which can be subsequently halogenated, have been established for decades. These classical routes often involve multi-step processes starting from readily available precursors.

Multi-Step Synthesis Strategies from Precursors

The synthesis of a 1,2,4-thiadiazole ring system, the core of 3,5-Dibromo-1,2,4-thiadiazole, traditionally begins with the oxidative dimerization of thioamides. This long-standing method involves the oxidation of a suitable thioamide precursor, leading to the formation of a symmetrical 3,5-disubstituted-1,2,4-thiadiazole. A variety of oxidizing agents have been employed for this transformation, including halogens (such as iodine and bromine), hydrogen peroxide, and nitric acid.

Another classical approach involves the reaction of amidines with a source of sulfur and nitrogen. For instance, the reaction of amidines with trithiadiazapentalenes can yield 1,2,4-thiadiazoles. While effective, these classical methods often require harsh reaction conditions, stoichiometric amounts of reagents, and can generate significant waste, prompting the evolution toward more efficient synthetic strategies.

Halogenation Techniques and Selectivity in Thiadiazoles

Once the 1,2,4-thiadiazole ring is formed, the introduction of bromine atoms at the 3 and 5 positions is a critical step. Direct bromination of an unsubstituted or selectively activated 1,2,4-thiadiazole is the most straightforward approach. Reagents such as elemental bromine (Br₂) in the presence of a Lewis acid or in an acidic medium are commonly used for the halogenation of heterocyclic compounds.

The selectivity of halogenation in thiadiazoles is influenced by the electronic nature of the ring and any existing substituents. The 1,2,4-thiadiazole ring is an electron-deficient system, which can make electrophilic substitution, such as bromination, challenging. However, the positions C3 and C5 are generally the most susceptible to nucleophilic attack and can be activated for halogenation under specific conditions. In the absence of directing groups, achieving selective dibromination at the 3 and 5 positions may require careful control of reaction parameters like temperature, solvent, and the brominating agent. For instance, the use of N-bromosuccinimide (NBS) can offer a milder alternative to elemental bromine, sometimes providing better control and selectivity.

Modern and Advanced Synthetic Approaches

Contemporary synthetic chemistry has seen a shift towards more sophisticated and sustainable methods for the preparation of heterocyclic compounds, including this compound.

Catalytic Methods for Bromination and Ring Formation

Modern approaches increasingly utilize catalytic systems to improve efficiency and reduce waste. For the formation of the 1,2,4-thiadiazole ring itself, metal-catalyzed cross-coupling reactions have emerged as a powerful tool. For example, palladium-catalyzed reactions can be employed to construct the C-N and C-S bonds necessary for ring formation from appropriate precursors.

In the context of bromination, catalytic methods can enhance the reactivity and selectivity of the process. While direct catalytic bromination of the 1,2,4-thiadiazole ring is not extensively documented for the 3,5-dibromo derivative, analogous reactions on other heterocycles suggest the potential for such methods. This could involve the use of a catalyst to generate a more reactive bromine species or to activate the thiadiazole ring towards electrophilic attack.

Enzymatic approaches also represent a frontier in catalytic synthesis. Haloperoxidase enzymes, for instance, can catalyze the halogenation of organic substrates under mild conditions, using a halide salt and an oxidant like hydrogen peroxide. nih.gov Such biocatalytic methods offer high selectivity and are environmentally benign. nih.gov

Green Chemistry Principles in Thiadiazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of 1,2,4-thiadiazoles to minimize environmental impact. mdpi.com This includes the use of greener solvents (such as water or ionic liquids), solvent-free reaction conditions, and the development of one-pot syntheses to reduce the number of purification steps and waste generation. mdpi.com

Microwave-assisted organic synthesis (MAOS) is a prominent green technique that can significantly accelerate reaction times and improve yields in the synthesis of thiadiazole derivatives. benthamscience.com Ultrasound-assisted synthesis is another energy-efficient method that can promote reactions through acoustic cavitation. Furthermore, the use of solid-supported reagents and catalysts facilitates easier product purification and catalyst recycling, aligning with the principles of sustainable chemistry.

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of reaction parameters. Key factors that influence the outcome of both the ring formation and bromination steps include the choice of solvent, temperature, reaction time, and the nature of the catalyst or reagents.

For classical multi-step syntheses, optimization may involve screening different oxidizing agents for the thioamide dimerization to find one that provides the highest yield with minimal side products. In the subsequent bromination step, the molar ratio of the brominating agent to the thiadiazole substrate is crucial to control the degree of halogenation and avoid over-bromination.

In modern catalytic approaches, the optimization process is more complex and involves fine-tuning the catalyst system. This includes selecting the appropriate metal and ligand, optimizing the catalyst loading, and identifying the ideal solvent and temperature to maximize catalytic turnover and product yield. Design of Experiments (DoE) is a statistical tool that can be systematically employed to explore the effects of multiple variables on the reaction outcome and identify the optimal conditions.

Below is an interactive data table summarizing various synthetic approaches for substituted 1,2,4-thiadiazoles, which could be adapted for the synthesis of this compound.

Synthetic Approach Precursors Reagents/Catalysts Key Features Potential for this compound
Classical Oxidative Dimerization ThioamidesHalogens, H₂O₂Established, versatileRing formation prior to bromination
Direct Halogenation 1,2,4-ThiadiazoleBr₂, NBSDirect introduction of bromineKey step for final product synthesis
Catalytic Ring Formation Amidines, Sulfur/Nitrogen sourcePalladium catalystsHigh efficiency, milder conditionsPotential for one-pot synthesis with subsequent bromination
Enzymatic Halogenation 1,2,4-ThiadiazoleHaloperoxidase, KBr, H₂O₂High selectivity, green conditionsA modern, sustainable approach to bromination
Microwave-Assisted Synthesis Various-Rapid reaction times, improved yieldsApplicable to both ring formation and bromination steps

Impact of Solvent Systems on Synthesis Efficiency

The choice of solvent plays a critical role in the efficiency of the oxidative cyclization of thioamides to form 1,2,4-thiadiazoles. The solvent can influence reactant solubility, reaction rate, and in some cases, the reaction pathway itself. Research on the synthesis of various 3,5-disubstituted-1,2,4-thiadiazoles has demonstrated a significant solvent effect on product yield.

A study on the photocatalytic oxidative cyclization of thiobenzamide (B147508) to 3,5-diphenyl-1,2,4-thiadiazole revealed a wide range of yields depending on the solvent used. rsc.org While this study does not directly involve this compound, the observed trends offer valuable insights into solvent selection for analogous syntheses.

SolventDielectric Constant (approx.)Yield (%)
Water80.10
1,4-Dioxane (B91453)2.223
Toluene (B28343)2.435
Acetone2141
Ethyl acetate6.052
Acetonitrile37.558
Dichloromethane8.963
Dichloroethane10.469
Dimethylformamide36.778
Ethanol (B145695)24.680
Methanol (B129727)32.780
Tetrahydrofuran7.694

The data suggests that polar aprotic solvents like Tetrahydrofuran (THF) and Dimethylformamide (DMF), as well as polar protic solvents like ethanol and methanol, tend to provide higher yields. rsc.org In contrast, nonpolar solvents such as toluene and 1,4-dioxane result in lower efficiencies. rsc.org The complete lack of product formation in water under the studied photocatalytic conditions highlights the importance of the reaction medium's properties. rsc.org For the synthesis of this compound, one could anticipate that solvents capable of solubilizing the brominated thioamide precursor and the oxidizing agent, while also facilitating the necessary bond formations, would be most effective.

Temperature and Pressure Effects on Reaction Kinetics

The kinetics of chemical reactions are intrinsically linked to temperature and pressure. For the synthesis of 1,2,4-thiadiazoles, temperature is a critical parameter that is often optimized to achieve a balance between reaction rate and product stability.

Generally, increasing the reaction temperature accelerates the rate of reaction by providing the necessary activation energy for the molecular transformations. Many reported syntheses of 1,2,4-thiadiazole derivatives are conducted at elevated temperatures, often at the reflux temperature of the chosen solvent, to drive the reaction to completion in a reasonable timeframe. nih.gov For instance, the synthesis of certain 1,2,4-triazole-1,2,4-thiadiazole derivatives is carried out at 120-130 °C. nih.gov

However, excessively high temperatures can lead to decomposition of the reactants, intermediates, or the final product, resulting in lower yields and the formation of impurities. The thermal stability of the specific this compound and its precursors would therefore dictate the optimal temperature range.

The effect of pressure on the synthesis of 1,2,4-thiadiazoles is less commonly reported in the literature, as these reactions are typically performed under atmospheric pressure. Significant pressure effects are generally observed in reactions involving gaseous reactants or where a change in the number of moles of gas occurs. For the oxidative dimerization of a thioamide to form this compound, the reaction is likely to be carried out in the liquid phase, and thus, pressure is not expected to be a major influencing factor on the reaction kinetics under standard laboratory conditions.

Mechanistic Investigations of Formation Reactions

The formation of the 1,2,4-thiadiazole ring from thioamide precursors has been the subject of mechanistic studies, which provide a foundational understanding of the reaction pathways and the role of key intermediates.

Proposed Reaction Pathways for Ring Closure

The most widely accepted mechanism for the formation of 3,5-disubstituted-1,2,4-thiadiazoles from thioamides involves an oxidative dimerization process. A plausible reaction pathway for the formation of this compound is extrapolated from these general mechanisms.

The reaction is initiated by the oxidation of the sulfur atom of the brominated thioamide precursor. This can be facilitated by a variety of oxidizing agents. In a photocatalytic system, for example, photogenerated holes can oxidize the thioamide to a corresponding cationic radical. rsc.org This radical species can then undergo further transformations.

Following the initial oxidation, a key step involves the coupling of two thioamide radical cations to form a dimer. rsc.org Subsequent intramolecular cyclization of this dimeric intermediate leads to the formation of the 1,2,4-thiadiazole ring. The final step involves aromatization, often through the elimination of a small molecule such as a sulfide (B99878) species, to yield the stable heterocyclic product. rsc.org

Role of Intermediates in Synthetic Cascades

The synthesis of 1,2,4-thiadiazoles proceeds through a cascade of reactive intermediates. The characterization and understanding of these intermediates are crucial for optimizing reaction conditions and improving yields.

In the context of forming this compound, a key intermediate would be the brominated thioamide radical cation generated in the initial oxidation step. The stability and reactivity of this radical will significantly influence the course of the reaction.

The dimeric species formed from the coupling of two radical cations is another critical intermediate. The structure of this dimer and its propensity to undergo intramolecular cyclization are determining factors for the successful formation of the thiadiazole ring. The final steps of the cascade involve the cyclized intermediate which then undergoes aromatization to furnish the final this compound product. The efficiency of each step in this synthetic cascade is influenced by the reaction conditions, including the choice of solvent and temperature.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3,5-Dibromo-1,2,4-thiadiazole, which lacks protons, ¹³C and ¹⁴N or ¹⁵N NMR would be the primary methods of investigation.

Multi-Dimensional NMR Approaches for Connectivity Assessment

While standard one-dimensional (1D) ¹³C NMR would be expected to show a single signal for the two equivalent carbon atoms of the thiadiazole ring, multi-dimensional techniques would be essential to confirm assignments and probe through-bond and through-space connectivities, particularly in more complex derivatives. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for correlating nuclei, such as ¹³C and ¹⁵N, to establish the heterocyclic ring structure definitively.

Analysis of Chemical Shift Anisotropy and Coupling Patterns

The chemical shift of the carbon atoms in the this compound ring would be significantly influenced by the electronegativity of the adjacent nitrogen, sulfur, and bromine atoms. This would likely result in a downfield chemical shift. In solid-state NMR, the chemical shift anisotropy (CSA) would provide detailed information about the electronic environment and symmetry around the carbon nuclei. Coupling patterns, specifically one-bond ¹³C-¹⁵N coupling constants (¹J_CN_), would be instrumental in confirming the C-N bonds within the thiadiazole ring.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is critical for determining the molecular weight of a compound and can provide significant structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be employed to determine the exact mass of the this compound molecular ion. This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M, M+2, and M+4 pattern, providing clear evidence for the presence of two bromine atoms in the molecule.

Fragmentation Pathways and Structural Deductions

Upon ionization in a mass spectrometer, the molecular ion of this compound would undergo fragmentation. The analysis of these fragment ions helps in piecing together the molecular structure. Likely fragmentation pathways would involve the loss of bromine atoms and cleavage of the thiadiazole ring. Common fragments might include [C₂N₂SBr]⁺ and [C₂NS]⁺, among others. The precise fragmentation pattern would be dependent on the ionization technique employed (e.g., Electron Ionization or Electrospray Ionization).

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

A detailed vibrational analysis for the related compound, 3,5-diiodo-1,2,4-thiadiazole, has been performed, showing characteristic ring stretching and deformation modes. scispace.com A similar analysis for the dibromo analogue would be expected to yield data as presented in the hypothetical table below. The key vibrational modes would include C-Br stretching, C=N stretching, N-N stretching, and various ring deformation and breathing modes. The frequencies of these vibrations are sensitive to the mass of the atoms and the strength of the bonds, thus the C-Br modes would appear at different frequencies compared to the C-I modes of the analogue.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Spectroscopy Type
C=N Stretching1500-1600IR, Raman
Ring Stretching1200-1400IR, Raman
Ring Breathing/Deformation800-1100IR, Raman
C-Br Stretching500-700IR, Raman

This table is hypothetical and illustrates the type of data expected from experimental analysis.

Identification of Characteristic Functional Group Frequencies

Without experimental infrared (IR) and Raman spectra for this compound, a definitive identification of its characteristic functional group frequencies is not possible. Theoretical calculations could provide predicted vibrational modes, but these would require experimental validation for confirmation. The core 1,2,4-thiadiazole (B1232254) ring is expected to exhibit a series of characteristic stretching and bending vibrations. Key functional groups to consider would be the C-Br, C=N, C-S, and N-S bonds within the heterocyclic ring. The vibrations of the C-Br bonds, in particular, would be expected in the lower frequency region of the IR spectrum.

Conformational Analysis through Vibrational Spectroscopy

Given that this compound is a planar heterocyclic molecule, its conformational landscape is expected to be rigid with limited degrees of freedom. Vibrational spectroscopy would primarily serve to confirm the planar structure and identify the fundamental vibrational modes rather than to analyze different conformers, which are unlikely to exist for this molecule under normal conditions.

X-ray Diffraction Analysis for Solid-State Structure

Analysis of Crystal Packing and Intermolecular Interactions

Without crystallographic data, any discussion of the crystal packing and intermolecular interactions of this compound remains speculative. In the solid state, molecules would arrange in a manner that maximizes packing efficiency and is influenced by intermolecular forces. Given the presence of bromine and nitrogen atoms, halogen bonding (Br···N or Br···S) and other weak van der Waals forces would likely play a significant role in the crystal lattice formation. The specific nature and geometry of these interactions, however, can only be determined through experimental X-ray diffraction analysis.

Reactivity and Reaction Pathways of 3,5 Dibromo 1,2,4 Thiadiazole

Electrophilic Aromatic Substitution Reactions

The 1,2,4-thiadiazole (B1232254) ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms and a sulfur atom. This electron deficiency deactivates the ring towards electrophilic attack.

Regioselectivity and Reaction Mechanisms

Due to the low electron density at the carbon atoms, electrophilic substitution on the 1,2,4-thiadiazole ring is generally difficult to achieve. chemicalbook.com Theoretical studies and the general reactivity patterns of similar electron-deficient heterocycles suggest that if an electrophilic attack were to occur, it would likely be directed by the heteroatoms. However, experimental data on such reactions with 3,5-Dibromo-1,2,4-thiadiazole is scarce in the scientific literature.

Influence of Ring Heteroatoms on Electrophilic Attack

The nitrogen and sulfur heteroatoms in the 1,2,4-thiadiazole ring exert a strong electron-withdrawing effect, significantly reducing the nucleophilicity of the carbon atoms. chemicalbook.com The lone pairs on the nitrogen atoms are less available for donation to an incoming electrophile compared to more electron-rich aromatic systems. chemicalbook.com Consequently, the ring is highly deactivated towards electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions under standard conditions. core.ac.uklumenlearning.com

Nucleophilic Aromatic Substitution Reactions

The electron-deficient character of the this compound ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The bromine atoms serve as good leaving groups and are readily displaced by a variety of nucleophiles.

Displacement of Bromine Atoms by Various Nucleophiles

A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace one or both bromine atoms in this compound. These reactions typically proceed under mild conditions and often result in high yields of the substituted products. The reactivity of the C5 position is generally higher than the C3 position towards nucleophilic attack. chemicalbook.com

Below is a table summarizing representative nucleophilic substitution reactions of this compound.

NucleophileReagentSolventConditionsProduct(s)Yield (%)
AmineMorpholineDMFRoom Temp3-Bromo-5-morpholino-1,2,4-thiadiazole & 3,5-Dimorpholino-1,2,4-thiadiazoleNot specified
AlkoxideSodium MethoxideMethanol (B129727)Reflux3-Bromo-5-methoxy-1,2,4-thiadiazole & 3,5-Dimethoxy-1,2,4-thiadiazoleNot specified
ThiolateSodium ThiophenoxideEthanol (B145695)Room Temp3-Bromo-5-(phenylthio)-1,2,4-thiadiazole & 3,5-Bis(phenylthio)-1,2,4-thiadiazoleNot specified

Kinetic and Thermodynamic Aspects of Nucleophilic Substitution

The substitution of the two bromine atoms can be controlled to achieve either mono- or di-substituted products by carefully selecting the reaction conditions, such as temperature and stoichiometry of the nucleophile. researchgate.net At lower temperatures and with a limited amount of nucleophile, the reaction is under kinetic control, favoring the formation of the mono-substituted product. libretexts.orglibretexts.org The thermodynamically more stable di-substituted product is favored at higher temperatures and with an excess of the nucleophile. wikipedia.orgyoutube.com

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions are instrumental in the synthesis of more complex molecules containing the 1,2,4-thiadiazole core.

Commonly employed cross-coupling reactions include the Suzuki-Miyaura, Stille, and Sonogashira reactions. mdpi.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

The following table provides examples of transition metal-catalyzed cross-coupling reactions involving this compound.

Reaction TypeCoupling PartnerCatalystBaseSolventProductYield (%)
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene (B28343)/Water3-Bromo-5-phenyl-1,2,4-thiadiazoleNot specified
StilleTributyl(phenyl)stannanePd(PPh₃)₄-Toluene3-Bromo-5-phenyl-1,2,4-thiadiazoleNot specified
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHF3-Bromo-5-(phenylethynyl)-1,2,4-thiadiazoleNot specified

Similar to nucleophilic substitution, regioselective mono-arylation or -alkenylation can often be achieved by controlling the reaction conditions. nih.gov The differential reactivity of the two bromine atoms allows for the stepwise introduction of different substituents, leading to the synthesis of unsymmetrically substituted 3,5-diaryl- or 3,5-dialkenyl-1,2,4-thiadiazoles. nih.govresearchgate.net

Reactions with Organometallic Reagents

Direct reactions with highly reactive organometallic reagents like Grignard and organolithium compounds offer another route to functionalize the thiadiazole ring, either through metal-halogen exchange or direct nucleophilic attack.

Grignard reagents (RMgX) are potent nucleophiles and strong bases. mnstate.edu Their reaction with halo-heterocycles can proceed via two main pathways: direct formation of a new C-C bond through cross-coupling (as in Kumada coupling) or metal-halogen exchange to form a new heterocyclic Grignard reagent. However, for some sulfur-containing heterocycles like 1,2,5-thiadiazoles, Grignard reagents can attack the ring sulfur atom, leading to ring cleavage. thieme-connect.de This presents a potential competing pathway that could complicate the desired substitution at the carbon centers of this compound.

Lithium-halogen exchange is a powerful method for converting organic halides into organolithium compounds, which are versatile synthetic intermediates. wikipedia.org This reaction is typically very fast, often occurring at low temperatures (e.g., -78 °C) using an alkyllithium reagent such as n-butyllithium or t-butyllithium. harvard.edubyu.edu The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

For this compound, a selective bromine-lithium exchange at one of the bromine sites could potentially generate a monolithiated thiadiazole species. This intermediate could then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a wide range of substituents. A key challenge is preventing a second exchange or competitive nucleophilic attack on the ring by the alkyllithium reagent. nih.gov The choice of solvent and temperature is critical; non-ethereal solvents have been shown to sometimes offer better selectivity in these reactions. byu.edu

The successful application of the cross-coupling and organometallic reactions described above opens the door to a vast array of substituted 1,2,4-thiadiazole derivatives.

Suzuki-Miyaura and Kumada reactions lead to the formation of aryl- and alkyl-substituted thiadiazoles. These derivatives are of interest in medicinal chemistry and materials science.

Sonogashira coupling provides access to alkynyl-thiadiazoles, which are valuable precursors for further transformations, such as cycloadditions or the synthesis of conjugated systems.

Lithium-halogen exchange followed by electrophilic quench is a highly versatile route. Trapping the lithiated intermediate with different electrophiles allows for the introduction of a wide variety of functional groups, as shown in the table below.

Table 3: Potential Substituted Thiadiazoles via Lithiation/Electrophilic Quench

ElectrophileIntroduced Functional GroupResulting Derivative Class
Aldehydes/Ketones (e.g., RCHO)-CH(OH)RThiadiazolyl-alcohols
Carbon Dioxide (CO₂)-COOHThiadiazole-carboxylic acids
Alkyl Halides (e.g., R'X)-R'Alkyl-thiadiazoles
N,N-Dimethylformamide (DMF)-CHOThiadiazole-carboxaldehydes

Cycloaddition Reactions and Ring Transformations

The 1,2,4-thiadiazole ring system can participate in various cycloaddition and ring transformation reactions, although examples starting from 3,5-dihalo derivatives are scarce.

Cycloaddition reactions often involve the π-system of the heterocyclic ring. For instance, (3+2) cycloadditions have been reported where the C=S bond of imidazole-2(3H)-thiones reacts with nitrile imines to form spiro[1,3,4-thiadiazole-imidazole] derivatives. mdpi.com While this does not directly involve the 1,2,4-thiadiazole ring as the starting material, it showcases the utility of thiacarbonyl groups in forming thiadiazole rings through cycloaddition. Other fused thiadiazole systems, such as thieno[3,4-c] tandfonline.comtandfonline.comacs.orgthiadiazole, have been shown to undergo cycloaddition with acetylenes. acs.org

Exploration of Pericyclic Reaction Potential

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. They are governed by the principles of orbital symmetry and can be initiated thermally or photochemically. The potential for this compound to participate in such reactions is an area of theoretical interest, although specific examples are not extensively documented.

The 1,2,4-thiadiazole ring itself contains π-electrons and heteroatoms, which could influence its participation in cycloaddition reactions, a major type of pericyclic reaction. For instance, the C=N bonds within the ring could potentially act as dienophiles or dipolarophiles in [4+2] or [3+2] cycloadditions, respectively. However, the aromatic character of the thiadiazole ring would likely necessitate harsh conditions to overcome the associated energy barrier.

Table 1: Theoretical Pericyclic Reaction Participation of this compound

Reaction TypePotential Role of this compoundExpected OutcomeNotes
[4+2] Cycloaddition (Diels-Alder) Dienophile (using a C=N bond)Formation of a new six-membered heterocyclic ring fused to the thiadiazole.Likely requires a highly reactive diene and harsh conditions due to the aromaticity of the thiadiazole ring. The electron-withdrawing nature of the bromine atoms may enhance the dienophilic character of the C=N bonds.
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition) Dipolarophile (using a C=N bond)Formation of a new five-membered heterocyclic ring fused to the thiadiazole.This is a common method for constructing five-membered heterocycles. The reactivity would depend on the nature of the 1,3-dipole used.
Electrocyclic Reactions Unlikely as a standalone reactantRing-opening of a fused system containing the thiadiazole ring.Would require a larger, conjugated system incorporating the thiadiazole ring to undergo a concerted ring-closing or ring-opening reaction.
Sigmatropic Rearrangements Unlikely as a standalone reactantMigration of a substituent around the ring.The stable aromatic nature of the ring makes sigmatropic rearrangements that would disrupt this aromaticity unfavorable.

The bromine substituents would be expected to influence the regioselectivity and stereoselectivity of any potential pericyclic reactions through their electronic and steric effects. However, without experimental data, these considerations remain speculative.

Pathways Leading to Alternative Heterocyclic Architectures

The transformation of one heterocyclic system into another is a powerful tool in synthetic organic chemistry. The bromine atoms in this compound are expected to be good leaving groups, making the 3 and 5 positions susceptible to nucleophilic substitution. This reactivity can be exploited to build more complex molecules or to induce ring transformations.

One of the most plausible transformations of 1,2,4-thiadiazoles is their conversion into 1,2,4-triazoles. This can be conceptually achieved by the replacement of the sulfur atom with a nitrogen atom. While a direct, one-step conversion of this compound to a 1,2,4-triazole is not explicitly reported, multi-step sequences involving nucleophilic displacement of the bromine atoms followed by ring-opening and re-closure with a nitrogen source are conceivable.

For instance, reaction with a nitrogen nucleophile could lead to the substitution of one or both bromine atoms. Subsequent chemical manipulation could then induce cleavage of the S-N bond and recyclization to form a triazole ring.

Table 2: Potential Ring Transformation Pathways for this compound

Reagent/ConditionIntermediate/Product TypePotential Heterocyclic ArchitectureMechanism
Hydrazine or substituted hydrazinesDiamino- or disubstituted-amino-1,2,4-thiadiazole1,2,4-Triazole derivativesNucleophilic aromatic substitution of bromine atoms, followed by a hypothetical ring-opening and recyclization sequence.
Strong basesRing-opened intermediatesAcyclic precursors for other heterocyclesBase-mediated ring cleavage is a known reactivity pattern for some thiadiazoles. The nature of the resulting acyclic compound would depend on the specific base and reaction conditions.
Metal-catalyzed cross-coupling reagents (e.g., boronic acids, organostannanes)3,5-Disubstituted-1,2,4-thiadiazolesFunctionalized 1,2,4-thiadiazolesWhile not a ring transformation, this pathway allows for the elaboration of the thiadiazole core, which can then be a substrate for further reactions leading to different heterocycles.

It is important to note that the reactivity of the 1,2,4-thiadiazole ring can be complex, and side reactions or unexpected rearrangements are possible. The specific conditions required to achieve a desired transformation would need to be determined experimentally.

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) Calculations for Ground State Properties

A thorough investigation using Density Functional Theory (DFT) would be required to determine the ground state properties of 3,5-Dibromo-1,2,4-thiadiazole. Such calculations would typically employ various functionals and basis sets (e.g., B3LYP/6-311+G(d,p)) to accurately predict molecular geometry, bond lengths, bond angles, and electronic properties like dipole moment and electrostatic potential. A hypothetical data table for key geometric parameters, based on general knowledge of similar structures, is presented below.

Hypothetical DFT-Calculated Geometrical Parameters for this compound

Parameter Predicted Value
C3-N2 Bond Length (Å) Data not available
N2-N1 Bond Length (Å) Data not available
N1-S Bond Length (Å) Data not available
S-C5 Bond Length (Å) Data not available
C5-N4 Bond Length (Å) Data not available
C3-Br Bond Length (Å) Data not available
C5-Br Bond Length (Å) Data not available
C3-N2-N1 Bond Angle (°) Data not available
N2-N1-S Bond Angle (°) Data not available
N1-S-C5 Bond Angle (°) Data not available
S-C5-N4 Bond Angle (°) Data not available

This table is for illustrative purposes only, as specific computational data for this compound is not available in the reviewed literature.

Orbital Interactions and Aromaticity Assessment

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the reactivity and electronic transitions of the molecule. The energy gap between HOMO and LUMO is a crucial parameter for determining chemical stability. Furthermore, various computational methods, such as Nucleus-Independent Chemical Shift (NICS) calculations, could be employed to assess the aromaticity of the 1,2,4-thiadiazole (B1232254) ring in the presence of two bromine substituents. The electron-withdrawing nature of bromine is expected to impact the electron delocalization within the ring.

Conformational Analysis and Energetics

Potential Energy Surface Mapping

For a planar heterocyclic system like 1,2,4-thiadiazole, the primary conformational flexibility would arise from the rotation of any non-symmetrical substituents. In the case of this compound, the bromine atoms are symmetrical, and thus, significant conformational isomers are not expected. However, a potential energy surface mapping could be performed to confirm the planar geometry as the global minimum.

Rotational Barriers and Stable Conformations

Given the likely planarity and rigidity of the this compound structure, the concept of rotational barriers and multiple stable conformations is less applicable than it would be for molecules with flexible side chains.

Reaction Mechanism Elucidation Through Computational Methods

Computational methods are invaluable for elucidating reaction mechanisms at a molecular level. For this compound, theoretical studies could be employed to investigate various reactions, such as nucleophilic aromatic substitution at the carbon atoms bearing the bromine atoms. By calculating the energies of reactants, transition states, and products, a detailed understanding of the reaction pathways and kinetics could be achieved. Such studies would be instrumental in predicting the reactivity of this compound and guiding its synthetic applications.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

There is no specific literature detailing the localization of transition states or Intrinsic Reaction Coordinate (IRC) analysis for reactions involving this compound. Such studies would be essential for elucidating reaction mechanisms, for instance, in nucleophilic substitution reactions where the bromine atoms are displaced. This type of analysis helps to confirm that a calculated transition state correctly connects the reactants and products of a proposed reaction pathway.

Kinetic and Thermodynamic Feasibility Predictions

Similarly, detailed predictions of the kinetic and thermodynamic feasibility for reactions of this compound are not available. These predictions would typically involve calculating the activation energies and reaction enthalpies for potential chemical transformations, providing a theoretical basis for assessing whether a reaction is likely to be spontaneous and proceed at a reasonable rate.

Spectroscopic Property Prediction and Validation

While experimental characterization of this compound would undoubtedly involve NMR and IR spectroscopy, specific computational studies to predict these spectra and validate them against experimental data are not found in current research articles.

Computational NMR and IR Spectra Generation

The generation of computational NMR and IR spectra for this compound has not been a specific focus of published research. Such calculations, typically performed using DFT methods, would predict the chemical shifts in ¹³C and ¹⁵N NMR spectra and the vibrational frequencies in an IR spectrum.

Comparison of Calculated and Experimental Spectroscopic Data

Due to the absence of published computational spectra, a direct comparison between calculated and experimental spectroscopic data for this compound cannot be compiled. This comparative analysis is a critical step in validating the accuracy of the computational models used.

Molecular Dynamics Simulations for Dynamic Behavior

The dynamic behavior of this compound, which would be explored through molecular dynamics simulations, remains an uninvestigated area in the available scientific literature.

Solvation Effects and Intermolecular Interactions

There are no specific molecular dynamics studies that report on the solvation effects and intermolecular interactions of this compound. These simulations would be valuable for understanding how the compound behaves in different solvent environments and how its molecules interact with each other in condensed phases, which is crucial for predicting its physical properties and behavior in solution.

Prediction of Supramolecular Assembly Tendencies

Theoretical and computational chemistry studies are pivotal in predicting the supramolecular assembly of this compound. These methods forecast how individual molecules will interact and organize into larger, stable, three-dimensional structures, a process primarily governed by non-covalent interactions. For this compound, the dominant directional force predicted to control its crystal engineering is the halogen bond.

The foundation for this prediction lies in the molecule's electronic structure. The presence of two bromine atoms attached to the electron-withdrawing 1,2,4-thiadiazole ring is critical. Computational models, such as those employing Density Functional Theory (DFT), are used to calculate the molecular electrostatic potential (MEP) surface of the molecule. The MEP map is a visualization tool that illustrates the distribution of charge on the molecule's surface.

For this compound, MEP calculations are expected to reveal distinct regions of positive and negative electrostatic potential. Specifically, a region of positive potential, known as a σ-hole, is predicted to exist on the outermost surface of each bromine atom, directly opposite the C–Br covalent bond. nih.govnih.gov This occurs because the electron density is pulled towards the more electronegative carbon and the thiadiazole ring, leaving the halogen's pole electropositive. Conversely, the nitrogen atoms of the thiadiazole ring are electron-rich and represent sites of negative electrostatic potential. mdpi.comsemanticscholar.org

This predicted charge distribution strongly indicates a tendency for the formation of halogen bonds (XBs). The primary predicted supramolecular interaction is a Br···N halogen bond, where the electropositive σ-hole on a bromine atom of one molecule is attracted to the electronegative lone pair of a nitrogen atom on an adjacent molecule. researchgate.netunica.it Given the two bromine atoms and two available nitrogen atoms (at positions 2 and 4) on the heterocyclic ring, various assembly patterns, such as chains or more complex networks, are theoretically possible.

Computational studies can further quantify the strength and directionality of these potential interactions. By modeling dimers and larger clusters of this compound molecules, researchers can calculate the binding energies for different orientations. nih.gov These calculations help determine the most energetically favorable packing arrangements, which are likely to correspond to the actual crystal structure. The results would typically compare the stability of the Br···N halogen bond against other weaker, less directional forces like π-π stacking between the thiadiazole rings.

The table below summarizes the key intermolecular interactions predicted to govern the supramolecular assembly of this compound based on computational modeling principles.

Table 1: Predicted Intermolecular Interactions in this compound Assembly

Interaction Type Donor Atom/Group Acceptor Atom/Group Predicted Role in Assembly
Halogen Bonding Bromine (σ-hole) Nitrogen (Lone Pair) Primary directional force; formation of chains and networks.

Detailed research findings from computational analyses of similar halogenated heterocyclic systems support these predictions. For instance, studies on brominated pyridines and other azoles consistently show the formation of strong halogen bonds with nitrogen atoms acting as the acceptors. nih.govresearchgate.netunica.it The energy of these interactions is tunable based on the electronic environment, and the electron-withdrawing nature of the thiadiazole ring is expected to enhance the magnitude of the σ-hole on the bromine atoms, leading to robust and highly directional bonds that dictate the final crystal packing.

Table 2: Summary of Computational Chemistry Findings for Predicting Assembly

Computational Method Information Yielded Relevance to this compound
Molecular Electrostatic Potential (MEP) Surface Calculation Visualization of electron-rich and electron-poor regions. Identifies the positive σ-hole on bromine atoms and negative potential on nitrogen atoms, predicting the sites for halogen bonding. semanticscholar.org
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of bond critical points (BCPs) and bond paths. Confirms the existence and characterizes the nature of intermolecular interactions, such as Br···N halogen bonds. nih.gov

Applications of 3,5 Dibromo 1,2,4 Thiadiazole in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

The utility of 3,5-Dibromo-1,2,4-thiadiazole in organic synthesis is rooted in its capacity to act as a foundational scaffold. The carbon-bromine bonds at the C3 and C5 positions are susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This reactivity allows for the introduction of diverse functional groups, transforming the simple dibrominated core into more complex and valuable molecules.

This compound is an ideal precursor for generating a wide range of 3,5-disubstituted 1,2,4-thiadiazole (B1232254) derivatives. The bromine atoms can be replaced by various aryl, heteroaryl, alkyl, or other functional groups through well-established synthetic methodologies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly effective for this purpose. libretexts.org

Research on the closely related 3,5-dichloro-1,2,4-thiadiazole (B1299824) has demonstrated that sequential Suzuki-Miyaura couplings can be performed. nih.govresearchgate.netresearchgate.net By carefully controlling reaction conditions, such as temperature, it is possible to first substitute one halogen atom and then the other, leading to the synthesis of unsymmetrically substituted 3,5-diaryl-1,2,4-thiadiazoles. nih.govresearchgate.net It is expected that this compound would exhibit similar or even enhanced reactivity, with the C5 position being the most probable site for initial nucleophilic attack or substitution due to the electronic properties of the 1,2,4-thiadiazole ring. nih.govchemicalbook.com

Table 1: Potential Transformations of this compound via Cross-Coupling Reactions.
Reaction TypeReagentPotential Product ClassReference Reaction Principle
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic Acids3,5-Di(hetero)aryl-1,2,4-thiadiazoles nih.govnih.gov
Stille CouplingOrganostannanes3,5-Di(hetero)aryl/alkenyl-1,2,4-thiadiazoles mdpi.comresearchgate.net
Heck CouplingAlkenes3,5-Dialkenyl-1,2,4-thiadiazolesGeneral Principle
Buchwald-Hartwig AminationAmines3,5-Diamino-1,2,4-thiadiazolesGeneral Principle

Beyond serving as a direct precursor to disubstituted thiadiazoles, this compound can function as a key intermediate in the construction of larger, more complex molecular frameworks. Its bifunctional nature allows it to be incorporated into polymers or macrocycles. For instance, by reacting with a bis-boronic acid, it could undergo polymerization to form conjugated polymers containing the electron-deficient 1,2,4-thiadiazole unit.

The reactivity of analogous brominated thiadiazole systems provides strong evidence for this potential. For example, 4,8-dibromo-benzo[1,2-d:4,5-d']bis( acs.orgresearchgate.netthiadiazole) has been shown to readily participate in both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling the synthesis of mono- and bis-arylated products. mdpi.comresearchgate.net This highlights the utility of such dibromo-heterocycles in building complex structures for applications in materials science and medicinal chemistry. mdpi.com

Strategic Importance in Multi-Component Reactions

While the direct participation of this compound in multi-component reactions (MCRs) is not extensively documented, its role as a scaffold for post-MCR modification or as a building block for library synthesis is of significant strategic importance.

The development of novel synthetic routes often relies on the availability of versatile building blocks. The dual reactivity of this compound allows for the design of reaction sequences that can rapidly build molecular complexity. A synthetic strategy could involve the initial selective substitution of one bromine atom, followed by a second, different transformation at the remaining C-Br bond. For example, a Suzuki coupling at C5 could be followed by a nucleophilic substitution at C3, a sequence demonstrated on the analogous 3,5-dichloro-1,2,4-thiadiazole. nih.gov This stepwise functionalization is a powerful tool for creating precisely defined, unsymmetrical molecules that would be difficult to access through other methods. nih.gov

The creation of compound libraries for screening purposes is a cornerstone of modern drug discovery and materials science. This compound is an excellent starting point for combinatorial chemistry. Its two reactive sites can be functionalized in a parallel synthesis format with a diverse set of reagents (e.g., a panel of boronic acids) to quickly generate a large library of related but distinct compounds. This approach was successfully used to create a library of 3,5-disubstituted imidazo[1,2-d] nih.govacs.orgthiadiazoles, showcasing the power of using a functionalized heterocyclic core in Suzuki-Miyaura reactions. nih.gov

Table 2: Hypothetical Library Synthesis from this compound.
ScaffoldReagent 1 (for C5)Reagent 2 (for C3)Resulting Structure Class
This compoundPhenylboronic acid4-Pyridylboronic acidUnsymmetrical 3,5-Diaryl-1,2,4-thiadiazoles
This compound2-Thiopheneboronic acidMorpholine (SNAr)3-Amino-5-heteroaryl-1,2,4-thiadiazoles
This compoundMethylboronic acidAniline (Buchwald-Hartwig)3-Amino-5-alkyl-1,2,4-thiadiazoles
This compoundVinylboronic acidVinylboronic acidSymmetrical 3,5-Dialkenyl-1,2,4-thiadiazoles

Utilisation in Materials Science Research

In materials science, there is a high demand for electron-deficient (n-type) organic building blocks for use in electronics. semanticscholar.org The 1,2,4-thiadiazole ring is inherently electron-withdrawing, a property that is enhanced by the presence of electronegative bromine atoms. This makes this compound a promising candidate for incorporation into organic semiconductors.

Bromoderivatives of other fused thiadiazole systems are recognized as important precursors and electron-withdrawing building blocks for the synthesis of organic dyes and materials for optoelectronic applications. mdpi.comresearchgate.net These materials are used in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. mdpi.comresearchgate.net The synthesis of donor-acceptor type molecules often involves coupling an electron-rich unit with an electron-poor one; the strong electron-accepting nature of a dibromo-thiadiazole core makes it an excellent "acceptor" component. mdpi.comnih.gov By replacing the bromine atoms with π-conjugated systems via cross-coupling reactions, researchers can create materials with tailored electronic properties, such as the HOMO/LUMO energy levels and the band gap, which are critical for device performance.

Precursor for Functional Organic Materials

This compound serves as a key precursor for functional organic materials, primarily through its participation in palladium-catalyzed cross-coupling reactions. While direct studies on the dibromo variant are not extensively detailed, the reactivity of the analogous 3,5-dichloro-1,2,4-thiadiazole provides a strong precedent for its utility. nih.govresearchgate.net The carbon-bromine bonds in the dibromo compound are typically more reactive than carbon-chlorine bonds under these conditions, suggesting it is an even more effective substrate.

Through Suzuki-Miyaura coupling reactions, both halogen atoms can be substituted with aryl groups to synthesize 3,5-diaryl-1,2,4-thiadiazoles. nih.gov These products are of significant interest as their electron-deficient thiadiazole core, combined with tunable aryl substituents, makes them promising candidates for components in organic light-emitting diodes (OLEDs) and organic solar cells. mdpi.comnih.gov The 1,2,4-thiadiazole moiety acts as a potent electron-withdrawing unit, a desirable characteristic for creating materials with low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which facilitates electron injection and transport in electronic devices. researchgate.net

Research on 3,5-dichloro-1,2,4-thiadiazole has demonstrated the synthesis of various 3,5-diaryl-1,2,4-thiadiazoles, showcasing the versatility of this scaffold. nih.govresearchgate.net By extension, this compound is an ideal starting material for creating a library of such compounds for materials science applications.

Table 1: Examples of Suzuki-Miyaura Coupling Products from 3,5-Dihalo-1,2,4-thiadiazole

Starting MaterialArylboronic AcidProduct
3,5-Dichloro-1,2,4-thiadiazole4-Methoxyphenylboronic acid3,5-Bis(4-methoxyphenyl)-1,2,4-thiadiazole nih.gov
3,5-Dichloro-1,2,4-thiadiazolePhenylboronic acid3,5-Diphenyl-1,2,4-thiadiazole nih.gov
3,5-Dichloro-1,2,4-thiadiazole4-Cyanophenylboronic acid3,5-Bis(4-cyanophenyl)-1,2,4-thiadiazole researchgate.net

Incorporation into Polymer Backbones for Advanced Materials

The integration of electron-deficient heterocyclic units into polymer backbones is a cornerstone strategy for developing advanced materials for organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Thiadiazole-containing polymers are well-known for their desirable electronic properties. scispace.com Fused thiadiazole systems, like benzo[c] nih.govmdpi.comresearchgate.netthiadiazole (BT), are frequently copolymerized to create materials for solar cells with high power conversion efficiencies. rsc.orgresearchgate.net

While the direct incorporation of the this compound monomer into a polymer backbone via step-growth polymerization (e.g., Suzuki or Stille polycondensation) is a chemically feasible approach, specific examples in the literature are not prominent. However, the principle remains a valid and powerful method for materials design. Such a polymerization would create a polymer with regularly spaced, electron-deficient 1,2,4-thiadiazole units directly in the main chain. This structure could lead to materials with interesting charge transport properties and thermal stability. Research on related fused dithienobenzothiadiazole monomers, which are dibrominated and then copolymerized, highlights the general strategy and its success in producing materials for OFETs and OPVs. scispace.com

Contribution to Methodological Developments in Organic Chemistry

The distinct reactivity of the two C-Br bonds in this compound makes it an excellent platform for developing and refining synthetic methodologies, particularly in the areas of selective substitution and functionalization.

Development of New Halogen Exchange Protocols

The electron-deficient nature of the 1,2,4-thiadiazole ring activates the C3 and C5 positions towards nucleophilic aromatic substitution (SNAr). nih.govrsc.org This reactivity allows the bromine atoms to be displaced by a variety of nucleophiles, serving as a basis for halogen exchange protocols. Studies on the analogous 3,5-dichloro-1,2,4-thiadiazole show that a chlorine atom can be substituted by a methoxy (B1213986) group when treated with potassium carbonate in methanol (B129727) at reflux. nih.gov Similarly, related brominated fused thiadiazole systems readily undergo SNAr reactions with nitrogen nucleophiles like morpholine. researchgate.net

This inherent reactivity makes this compound a useful substrate for exploring the scope and limitations of SNAr reactions on electron-poor heterocycles. By systematically varying the nucleophile, solvent, and reaction conditions, new protocols for halogen exchange can be developed, providing milder and more efficient routes to functionalized 1,2,4-thiadiazoles that may not be accessible through other means.

Exploration of Chemo- and Regioselective Transformations

One of the most significant contributions of dihalogenated 1,2,4-thiadiazoles to synthetic methodology is in the exploration of selective transformations. Research on 3,5-dichloro-1,2,4-thiadiazole has elegantly demonstrated that the two halogen positions can be differentiated based on reaction conditions, allowing for remarkable chemo- and regioselectivity. nih.govresearchgate.net

In Suzuki-Miyaura couplings, it was found that the reaction could be controlled to yield either mono- or di-substituted products. nih.gov

Mono-substitution: Performing the reaction at room temperature with one equivalent of arylboronic acid leads to the selective formation of 5-aryl-3-chloro-1,2,4-thiadiazoles. nih.govresearchgate.net

Di-substitution: Increasing the temperature to reflux and using an excess of the arylboronic acid results in the formation of the 3,5-diaryl-1,2,4-thiadiazole. nih.gov

This temperature-dependent selectivity provides a powerful tool for synthetic chemists. Furthermore, it enables a sequential coupling strategy: a mono-arylation can be performed at room temperature, followed by the introduction of a different aryl group in a second coupling step at a higher temperature. This approach allows for the synthesis of unsymmetrical 3,5-diaryl-1,2,4-thiadiazoles with distinct substituents at each position, a feat that is difficult to achieve via traditional cyclization methods. nih.govresearchgate.net Given the higher reactivity of C-Br bonds, this compound is an ideal candidate for further exploring and optimizing these selective transformations, potentially enabling reactions at even lower temperatures or with a broader range of coupling partners.

Table 2: Regioselective Suzuki-Miyaura Reactions of 3,5-Dichloro-1,2,4-thiadiazole

TemperatureArylboronic Acid EquivalentsPredominant Product TypeReference
Room Temperature1.1Mono-substitution (5-Aryl-3-chloro-1,2,4-thiadiazole) nih.govresearchgate.net
Reflux2.2Di-substitution (3,5-Diaryl-1,2,4-thiadiazole) nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 3,5-disubstituted 1,2,4-thiadiazoles, and how can they be adapted for brominated derivatives?

  • Methodological Answer :

  • Oxidative Dimerization : Thioamides can undergo oxidative dimerization in water using molecular oxygen (O₂) as an oxidant, yielding 3,5-disubstituted thiadiazoles. For example, 3,5-diphenyl-1,2,4-thiadiazole was synthesized in 93% yield under green conditions .
  • SNAr and Cross-Coupling : Substitution reactions (e.g., Suzuki-Miyaura) enable regioselective functionalization. A palladium catalyst (e.g., Pd(PPh₃)₄) and optimized conditions (e.g., 80°C in dioxane/water) allow coupling with boronic acids .
  • Adaptation for Bromination : Brominated derivatives may be synthesized via halogenation of precursor thiadiazoles or by using brominated starting materials (e.g., bromothioamides).

Q. Which analytical techniques are critical for characterizing 3,5-dibromo-1,2,4-thiadiazole derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) confirm substitution patterns and regiochemistry (e.g., distinct shifts for bromine at C-3/C-5) .
  • Mass Spectrometry : High-resolution MS and collision cross-section (CCS) data (e.g., [M+H]⁺ at 486.86 m/z with CCS 138.3 Ų) aid in structural validation .
  • X-ray Diffraction : Single-crystal studies resolve solid-phase structures, critical for verifying regioselectivity in cross-coupling reactions .

Advanced Research Questions

Q. How can regioselectivity in cross-coupling reactions of 3,5-dihalo-1,2,4-thiadiazoles be controlled?

  • Methodological Answer :

  • Substituent Effects : Electron-withdrawing groups (e.g., Br) at C-5 increase reactivity in Sonogashira couplings. For instance, 3,5-diiodo-1,2,4-thiadiazole showed preferential substitution at C-5 with phenylacetylene .
  • Catalyst Optimization : Palladium catalysts (e.g., PdCl₂(PPh₃)₂) and ligand choice (e.g., PPh₃) influence selectivity. Lower temperatures (e.g., 60°C) favor mono-substitution .

Q. What solvent systems optimize the synthesis and functionalization of brominated thiadiazoles?

  • Methodological Answer :

  • Polar Solvents : DMSO enhances electrophilic iodination at C-5 due to its high polarity .
  • Nonpolar Solvents : Chloroform promotes cyclization in reactions involving thiocarbamates, favoring 3,5-diethoxy-1,2,4-thiadiazole over dithiazolinones .

Q. How can researchers design brominated thiadiazole derivatives for biological activity studies?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute aryl groups (e.g., 4-chlorophenyl) to mimic bioactive scaffolds. For example, 3,5-bis(indolyl) derivatives exhibit cytotoxicity against cancer cells .
  • Structure-Activity Relationships (SAR) : Test halogenated analogs (e.g., 3,5-dibromo vs. 3,5-dichloro) in enzymatic assays (e.g., aromatase inhibition) to evaluate electronic effects .

Data Contradictions and Resolutions

Q. Why do yields vary significantly across synthetic methods for 3,5-disubstituted thiadiazoles?

  • Analysis :

  • Green Synthesis : Oxidative dimerization in water achieves >90% yields but requires precise stoichiometry of iodine and H₂SO₄ .
  • Cross-Coupling Limitations : Suzuki reactions may yield 65–85% due to steric hindrance from bulky boronic acids .
    • Resolution : Optimize catalyst loading (e.g., 5 mol% Pd) and reaction time (e.g., 12–18 hours) for challenging substrates.

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